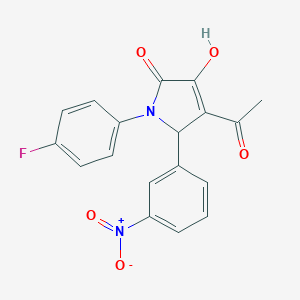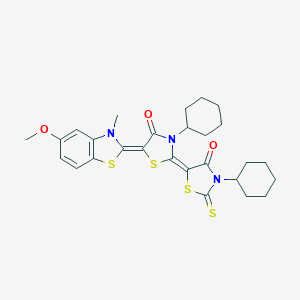![molecular formula C28H29N3O2 B389255 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389255.png)
11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by its unique structural features, which include a hexahydrobenzo[b][1,4]benzodiazepin-7-one core substituted with dimethylaminophenyl and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation.
Substitution Reactions: The introduction of the dimethylaminophenyl and methoxyphenyl groups is achieved through substitution reactions. These reactions typically involve the use of appropriate aryl halides and nucleophiles under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to its pharmacological properties, including its effects on neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic applications, such as anxiolytic and anticonvulsant activities.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant activity and similar mechanism of action.
Olanzapine Related Compound B: A structurally related compound with potential therapeutic applications.
Uniqueness
11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its combination of dimethylaminophenyl and methoxyphenyl groups may result in unique interactions with biological targets, leading to potential therapeutic advantages.
Properties
Molecular Formula |
C28H29N3O2 |
|---|---|
Molecular Weight |
439.5g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H29N3O2/c1-31(2)21-12-8-19(9-13-21)28-27-25(29-23-6-4-5-7-24(23)30-28)16-20(17-26(27)32)18-10-14-22(33-3)15-11-18/h4-15,20,28-30H,16-17H2,1-3H3 |
InChI Key |
LYLCHAAMYDNCQX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{3-[([(3,4-dimethoxyphenethyl)amino]{[3-(trifluoromethyl)phenyl]imino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B389174.png)
![(E)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]METHANIMIDAMIDE](/img/structure/B389175.png)


![1-Benzoyl-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B389179.png)

![2-[(4-acetylphenyl)imino]-3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B389185.png)
![(4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B389186.png)
![3-[(3-Cyclopropyl-1-phenylpropyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B389188.png)
![6-acetyl-2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389189.png)
![3-(4-Methylphenyl)-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B389190.png)
![2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B389193.png)
![6-acetyl-2-(3,4-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389194.png)
